
O6-Benzyl Guanosine
描述
O6-Benzyl Guanosine is a synthetic derivative of guanine, a nucleobase found in DNA and RNA. This compound is known for its role as an antineoplastic agent, meaning it is used in the treatment of cancer. This compound acts as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase, which is involved in DNA repair. By inhibiting this enzyme, this compound disrupts the DNA repair process, making it a valuable tool in cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O6-Benzyl Guanosine typically involves the alkylation of guanine. One common method is the alkylation of the guanine ring at the N7 position using appropriate alkyl iodide, bromide, or chloride under mild conditions . This reaction can be carried out in various solvents, including dimethylformamide (DMF), at temperatures ranging from room temperature to 30°C. The reaction is usually complete within a few hours to overnight .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) or silica gel chromatography .
化学反应分析
Types of Reactions
O6-Benzyl Guanosine undergoes various chemical reactions, including:
Oxidation: Guanine, the parent compound, is readily oxidized to form products such as 8-oxo-7,8-dihydroguanine.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
科学研究应用
O6-Benzyl Guanosine has a wide range of applications in scientific research:
作用机制
O6-Benzyl Guanosine exerts its effects by acting as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase. This enzyme is responsible for repairing alkylated DNA by transferring the alkyl group from the damaged DNA to a cysteine residue in the enzyme itself. By inhibiting this enzyme, this compound prevents the repair of alkylated DNA, leading to the accumulation of DNA damage and ultimately cell death . This mechanism is particularly effective in enhancing the cytotoxicity of alkylating agents used in chemotherapy .
相似化合物的比较
O6-Benzyl Guanosine is compared with other similar compounds, such as:
- 8-aza-O6-Benzyl Guanosine
- O6-Benzyl-8-bromoguanine
- O6-Benzyl-8-oxoguanine
- O6-Benzyl-8-trifluoromethylguanine
- O6-Benzyl-2’-deoxyguanosine
These compounds share similar mechanisms of action but differ in their pharmacokinetics and effectiveness. For example, O6-Benzyl-8-oxoguanine is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase, similar to this compound, but has different pharmacokinetic properties . The unique structural modifications in these analogues can lead to variations in their ability to penetrate the cerebrospinal fluid and their overall therapeutic efficacy .
生物活性
O6-Benzyl Guanosine (O6BG) is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of O6BG, focusing on its mechanisms, efficacy in clinical settings, and implications for future research.
O6BG primarily functions as an inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), a key enzyme involved in DNA repair. By inhibiting MGMT, O6BG enhances the cytotoxic effects of alkylating agents such as temozolomide (TMZ) and gemcitabine, which are commonly used in cancer therapy. The inhibition of MGMT leads to the accumulation of O6-methylguanine lesions in DNA, ultimately triggering cell death through apoptosis or cell cycle arrest.
Key Findings on Mechanism
- Inhibition of MGMT : O6BG acts as a pseudo-substrate for MGMT, effectively depleting its activity in cancer cells .
- p53 Activation : Studies indicate that O6BG enhances p53-mediated transcriptional activity, leading to increased expression of p21^cip1 and decreased expression of cyclins, which are crucial for cell cycle progression .
- Tumor Growth Reduction : In animal models, O6BG has been shown to significantly reduce tumor volume when combined with chemotherapy agents. For instance, pancreatic tumors exhibited a 65% reduction in volume with the combination treatment compared to controls .
Clinical Studies
Several clinical trials have investigated the efficacy and safety of O6BG in combination with other chemotherapeutic agents.
Phase II Study in Pediatric Patients
A notable study evaluated the combination of O6BG and TMZ in pediatric patients with recurrent high-grade gliomas. The trial aimed to assess the sustained objective response rate over eight weeks:
- Participants : 43 pediatric patients were enrolled.
- Results : Only one patient achieved a sustained partial response, while four patients exhibited long-term stable disease. The study concluded that the combination did not meet the predefined target response rate necessary for further evaluation .
Efficacy in Pancreatic Cancer
In another study focusing on pancreatic cancer:
- Design : Human pancreatic cancer cell lines were treated with O6BG alone and in combination with gemcitabine.
- Outcomes : The combination therapy resulted in enhanced apoptosis and reduced proliferation of cancer cells, with significant decreases in MGMT expression correlating with improved treatment outcomes .
Data Summary
The following table summarizes key findings from various studies involving O6BG:
Case Studies
Case Study 1: Pancreatic Cancer Treatment
A study involving L3.6pl and PANC1 pancreatic cancer cell lines demonstrated that treatment with O6BG led to a marked decrease in cell viability when combined with gemcitabine. Immunohistochemical analysis revealed reduced expression levels of MGMT and cyclins alongside increased levels of p21^cip1, indicating effective modulation of cell cycle regulators by O6BG .
Case Study 2: Pediatric Glioma Patients
In a clinical trial involving pediatric patients with recurrent gliomas, the administration of O6BG followed by TMZ showed limited efficacy. While some patients experienced stable disease, the overall response rates did not meet the expectations set by preliminary studies, highlighting the need for further investigation into optimal dosing and patient selection criteria .
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c18-17-20-14-11(15(21-17)26-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYXQHQQWVZSOQ-XNIJJKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4552-61-8 | |
Record name | 6-O-(Phenylmethyl)guanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4552-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is the mechanism of action of O6-Benzyl Guanosine and its target in the body?
A1: this compound acts as an inhibitor of O6-Alkyl Guanine DNA Alkyltransferase (O6-AGT) []. While the abstract doesn't delve into the specific interaction mechanism, it implies that this compound likely binds to the active site of O6-AGT, preventing it from repairing alkylation damage in DNA. This inhibition is particularly relevant in cancer treatment as O6-AGT can reduce the effectiveness of certain chemotherapy drugs that work by alkylating DNA.
Q2: What are the known applications of radiolabeled this compound?
A2: The abstract highlights the use of ¹⁴C and ¹³C labeled this compound in pharmacokinetic studies []. By incorporating these radioisotopes into the molecule, researchers can track its absorption, distribution, metabolism, and excretion within living organisms, such as nude mice grafted with human tumors. This information is crucial for understanding the compound's behavior in vivo and optimizing its potential therapeutic use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。